1,1,2,2-Ethanetetracarbonitrile
Overview
Description
Preparation Methods
1,1,2,2-Ethanetetracarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of ethane-1,1,2,2-tetracarbonitrile with suitable reagents under controlled conditions . Industrial production methods often involve the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1,2,2-Ethanetetracarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its nitrile groups are replaced by other functional groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1,2,2-Ethanetetracarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical research to study the effects of nitrile groups on biological systems.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,2,2-ethanetetracarbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
1,1,2,2-Ethanetetracarbonitrile can be compared with other similar compounds, such as ethene-1,1,2,2-tetracarbonitrile and methanol . While these compounds share some structural similarities, this compound is unique in its specific chemical properties and applications. The presence of four nitrile groups in this compound makes it particularly useful in the synthesis of complex organic molecules .
Similar compounds include:
- Ethene-1,1,2,2-tetracarbonitrile
- Methanol
- 1,1-Dicyano-2-methoxy-2-oxoethane-1-ide
Properties
IUPAC Name |
ethane-1,1,2,2-tetracarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-1-5(2-8)6(3-9)4-10/h5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXQUCZTZGYOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473963 | |
Record name | 1,1,2,2-Ethanetetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14778-29-1 | |
Record name | 1,1,2,2-Ethanetetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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